2-(3,5-Dimethylisoxazol-4-yl)ethanol

説明

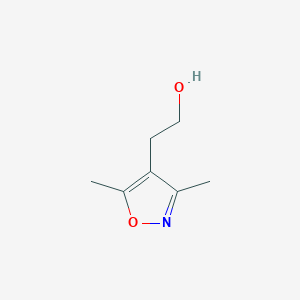

2-(3,5-Dimethylisoxazol-4-yl)ethanol (CAS: 83467-34-9) is a heterocyclic compound featuring an isoxazole ring substituted with methyl groups at positions 3 and 5, and an ethanol moiety at position 4. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The compound is commercially available with a purity of up to 95% and is commonly used as a synthetic intermediate in pharmaceutical and agrochemical research .

The hydroxyl group in its structure enhances polarity, enabling hydrogen bonding and solubility in polar solvents like ethanol or water.

特性

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-7(3-4-9)6(2)10-8-5/h9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSACOUKYXVIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509253 | |

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-34-9 | |

| Record name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydroxylation of 3,5-Dimethylisoxazole Derivatives

Detailed Preparation Protocol Example

A representative preparation of 2-(3,5-dimethylisoxazol-4-yl)ethanol can be summarized as follows:

Solubility and Formulation Notes

For biological or in vivo applications, this compound is often prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil. The preparation involves:

- Dissolving the compound in DMSO to make a master stock.

- Sequential addition of co-solvents with mixing and clarification steps.

- Ensuring clear solutions before proceeding to the next solvent addition.

This method ensures reproducible dosing and bioavailability in experimental settings.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| β-Diketone + Hydroxylamine | β-Diketone with methyl groups | Cyclization to isoxazole | Reflux in EtOH, acid catalysis | >65% | Classical, regioselective |

| Sulfanyl-substituted diketones + Hydroxylamine | Sulfanyl bis-diketones | Isoxazole ring formation | 60 °C, 2 h in EtOH | Up to 97% | High yield, crystalline |

| Pd-catalyzed coupling + multi-step | Brominated aldehydes, boronic esters | Suzuki, cyanation, HWE, hydrazine | 80-110 °C, various solvents | Moderate to high | Complex, for derivatives |

| Reduction of ketone to alcohol | Isoxazole ketone intermediates | NaBH4 or similar reducing agent | Room temp or reflux | High | Converts ketone to ethanol |

Research Findings and Considerations

- The 3,5-dimethylisoxazole moiety acts as a bioisostere in medicinal chemistry, making the ethanol substitution at the 4-position valuable for biological activity modulation.

- The choice of synthetic route depends on the availability of starting materials, desired scale, and purity requirements.

- Post-synthetic modifications such as reduction or functional group interconversions are common to achieve the ethanol substituent.

- Solubility and formulation strategies are critical for biological testing and require careful solvent selection and preparation protocols.

化学反応の分析

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.

Substitution: The methyl groups on the isoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde or 2-(3,5-Dimethylisoxazol-4-yl)acetic acid.

Reduction: Formation of 2-(3,5-Dimethylisoxazol-4-yl)ethylamine.

Substitution: Formation of halogenated or nitro-substituted derivatives of this compound.

科学的研究の応用

Chemistry

In the field of organic chemistry, 2-(3,5-Dimethylisoxazol-4-yl)ethanol serves as a versatile building block for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Electrophilic additions

- Condensation reactions

These reactions can lead to the development of new materials or pharmaceuticals.

Biology

The biological applications of this compound are primarily related to its potential as a biochemical probe. It has been studied for its effects on various biological systems:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Neuropharmacology : Preliminary studies suggest that it may influence neurotransmitter levels, indicating potential use in treating neurological disorders.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial effects against various pathogens.

- Anti-inflammatory Properties : Studies have demonstrated its ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, the compound was tested on human cell lines exposed to pro-inflammatory cytokines. It was found to reduce the activation of NF-kB significantly, suggesting its potential as an anti-inflammatory agent. The IC50 value was determined to be approximately 5 μM.

作用機序

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)ethanol involves its interaction with specific molecular targets. For example, the isoxazole ring can mimic acetyl-lysine motifs, allowing it to bind to bromodomains such as BRD4. This binding can influence gene transcription, cell cycle regulation, and apoptosis . The ethanol group may also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its targets .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(3,5-dimethylisoxazol-4-yl)ethanol and analogous compounds:

Physicochemical and Pharmacological Comparisons

- Polarity and Solubility: The hydroxyl group in this compound confers higher polarity compared to its ethanamine and ethanethiol analogs. This makes it more soluble in ethanol and water, whereas the ethanamine hydrochloride salt () exhibits enhanced aqueous solubility due to ionic character .

- Reactivity : The thiol group in 2-(3,5-dimethylisoxazol-4-yl)ethanethiol is highly reactive, enabling participation in disulfide bond formation or metal coordination, unlike the hydroxyl or amine variants .

- Biological Activity: Compounds like 3-(3,5-dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones () demonstrate antioxidant and anti-inflammatory properties, suggesting that structural modifications to the isoxazole core can significantly alter pharmacological profiles.

生物活性

Overview

2-(3,5-Dimethylisoxazol-4-yl)ethanol, with the molecular formula and a molecular weight of 141.17 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme interactions. This compound is characterized by a 3,5-dimethylisoxazole ring substituted with an ethanol group, which contributes to its reactivity and biological function.

Target Proteins

The primary biological target for this compound is BRD4 (Bromodomain-containing protein 4), which plays a crucial role in regulating gene expression and is implicated in various cancers. The interaction with BRD4 suggests that this compound may act as an inhibitor, disrupting BRD4's normal function and influencing downstream signaling pathways related to cell proliferation and survival.

Mode of Action

Research indicates that this compound operates by mimicking acetyl-lysine, effectively displacing acetylated histone-mimicking peptides from bromodomains. This action can lead to alterations in gene expression profiles associated with cell cycle regulation and apoptosis . The compound's ability to interfere with cellular DNA damage repair mechanisms further underscores its potential as a therapeutic agent in oncological settings.

Inhibitory Effects

Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against BRD4. The binding affinity of these compounds to bromodomains suggests their potential therapeutic applications in treating diseases characterized by dysregulated gene expression .

Cellular Effects

The biological effects of this compound extend to various cellular processes:

- Cell Cycle Regulation : By inhibiting BRD4, the compound may induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that treatment with this compound can lead to increased apoptosis in cancer cell lines through modulation of pro-apoptotic and anti-apoptotic gene expression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, various concentrations of the compound were tested on cancer cell lines. Results indicated that lower doses enhanced cellular functions while higher doses resulted in cytotoxic effects. For instance, at concentrations above 100 µM, significant decreases in cell viability were observed .

- Gene Expression Analysis : A study evaluated the impact of this compound on gene expression related to apoptosis. It was found that treatment led to a decrease in Bcl-2 mRNA levels and an increase in p21^WAF-1 mRNA levels by over 340%, indicating a strong anti-proliferative effect .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 2-(3,5-Dimethylisoxazol-4-yl)ethanol?

The compound is typically synthesized via nucleophilic substitution or Grignard reactions. For example, a derivative was prepared by reacting methyl 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)benzoate with NaOH in tetrahydrofuran (THF) at 40°C, followed by acidification and crystallization . Another route involves reacting 3,5-dimethylisoxazole derivatives with α-halogenated alcohols under basic conditions . Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography, with purity confirmed via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR : For structural elucidation of the isoxazole ring and ethanol moiety.

- IR Spectroscopy : To confirm hydroxyl (-OH) and isoxazole ring vibrations.

- Mass Spectrometry : For molecular weight validation. Advanced characterization may involve X-ray crystallography, as demonstrated in studies of structurally similar compounds .

Q. What are the known biological targets or pharmacological activities of this compound?

Derivatives of 3,5-dimethylisoxazole, including ethanol-substituted variants, act as selective estrogen receptor beta (ERβ) ligands. For instance, ERβ activation by related compounds improves metabolic disorders and reduces hepatic steatosis in rodent models . In vitro assays (e.g., receptor-binding studies) and in vivo metabolic profiling are critical for confirming target specificity .

Q. How should researchers handle safety considerations during synthesis?

While direct safety data for this compound is limited, structurally similar isoxazole derivatives (e.g., 3,5-dimethylisoxazol-4-yl isocyanate) require precautions due to toxicity (Risk Phrases: 20/21/22). Use fume hoods, gloves, and avoid inhalation. Always consult SDS for intermediates and employ inert atmospheres during reactive steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Variables to test include:

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature Control : Gradual warming (e.g., 0°C to room temperature) minimizes side reactions in Grignard additions .

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reactions. Monitor progress via TLC and optimize quenching/purification steps to reduce byproducts .

Q. How can computational methods aid in understanding reactivity and biological interactions?

- Density Functional Theory (DFT) : Predicts electronic properties and reactive sites, as applied to similar isoxazole derivatives .

- Molecular Docking : Models interactions with biological targets (e.g., ERβ ligand-binding domains) to guide structural modifications .

- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity early in drug design .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch Purity Analysis : Use HPLC or GC to confirm compound integrity .

- Assay Standardization : Control variables like cell line selection (e.g., A549 vs. HepG2) and solvent (DMSO concentration ≤0.1%) .

- Structural Analog Comparison : Test derivatives (e.g., acetamide vs. ethanol substituents) to isolate functional group contributions .

Q. How to design experiments for studying metabolic stability in hepatic models?

- In Vitro Models : Incubate the compound with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites .

- Isotope Labeling : Track metabolic pathways using deuterated analogs.

- In Vivo Correlation : Compare pharmacokinetic profiles in rodents (e.g., OVX rats) with in vitro data .

Data Analysis and Experimental Design

Q. What are best practices for crystallographic analysis of this compound?

Q. How to address solubility challenges in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。